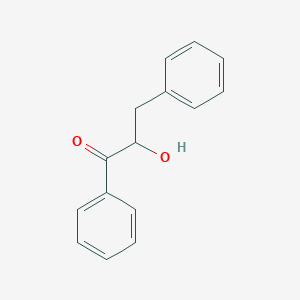
2-Hydroxy-1,3-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C15H14O2 It is a hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) attached to a propane backbone with two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-1,3-diphenylpropan-1-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,3-diphenylpropane-1,2-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated temperatures and pressures .
Another method involves the reduction of 1,3-diphenylpropane-1,2-dione using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. This reaction proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the desired product. The reaction conditions are optimized to ensure the complete conversion of starting materials and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1,3-diphenylpropane-1,2-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to form 2-hydroxy-1,3-diphenylpropan-1-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methanesulfonyl chloride (MsCl), triethylamine (Et3N)
Major Products Formed
Oxidation: 1,3-Diphenylpropane-1,2-dione
Reduction: 2-Hydroxy-1,3-diphenylpropan-1-ol
Substitution: Mesylated derivatives and other substituted products
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3-diphenylpropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of polyphenylene dendrimers, which are used as light emitters in organic light-emitting diodes (OLEDs).
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential biological activities.
Wirkmechanismus
The mechanism of action of 2-hydroxy-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may act as an allosteric modulator of certain receptors, influencing their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1,3-diphenylpropan-1-one can be compared with similar compounds such as:
1,3-Diphenylpropane-1,2-dione: This compound lacks the hydroxyl group and has different reactivity and applications.
2,3-Dihydroxy-1,3-diphenylpropan-1-one:
1,3-Diphenylpropan-1-one: This compound lacks both the hydroxyl and the second ketone group, making it less reactive in certain chemical reactions.
The presence of the hydroxyl group in this compound makes it unique and provides additional reactivity and versatility in chemical synthesis and biological applications.
Eigenschaften
CAS-Nummer |
92-08-0 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-(2-hydroxy-5-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O2/c1-2-14(16)13-10-12(8-9-15(13)17)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3 |
InChI-Schlüssel |
ZSXGTAJJTWCOFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O |
Key on ui other cas no. |
5381-83-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














